3-(Naphthalen-2-yl)prop-2-en-1-ol, also known as (E)-3-naphthalen-2-ylprop-2-en-1-ol, is an organic compound characterized by a naphthalene moiety attached to a prop-2-en-1-ol functional group. This compound is of interest in various fields, including organic chemistry and medicinal research, due to its potential biological activities and applications in synthesis.
The compound can be synthesized through several methods, primarily involving the reaction of naphthalene derivatives with propenol precursors. Notably, the condensation of 2-naphthaldehyde with allyl alcohol under basic conditions is a common synthetic route .
3-(Naphthalen-2-yl)prop-2-en-1-ol is classified as an alkenyl alcohol and belongs to the category of naphthalene derivatives. It exhibits both aromatic and unsaturated characteristics due to the presence of the naphthalene ring and the double bond in the propene chain.
The synthesis of 3-(Naphthalen-2-yl)prop-2-en-1-ol typically involves:
The reaction mechanism involves nucleophilic attack by the allyl alcohol on the carbonyl carbon of the aldehyde, leading to the formation of an intermediate that subsequently loses water to yield the desired product.
3-(Naphthalen-2-yl)prop-2-en-1-ol has a molecular formula of and a molecular weight of 184.23 g/mol. The structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C13H12O |
Molecular Weight | 184.23 g/mol |
IUPAC Name | (E)-3-naphthalen-2-ylprop-2-en-1-ol |
InChI Key | UYJPHUXBZDSIGR-ONEGZZNKSA-N |
Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)C=CCO |
The compound features a double bond between the propene chain and exhibits stereochemistry that can be described using its E configuration due to the arrangement of substituents around the double bond.
3-(Naphthalen-2-yl)prop-2-en-1-ol can undergo several chemical reactions, including:
The oxidation products include 3-(Naphthalen-2-yl)prop-2-enal and 3-(Naphthalen-2-yl)prop-2-enoic acid, while reduction yields 3-(Naphthalen-2-yl)propan-1-ol. Substitution reactions can lead to halogenated or nitrated derivatives.
3-(Naphthalen-2-yl)prop-2-en-1-ol is typically a colorless to pale yellow liquid or solid depending on its purity and form. Its melting point and boiling point have not been extensively reported but are expected to align with similar naphthalene derivatives.
The compound is soluble in organic solvents like ethanol and ether but less soluble in water due to its hydrophobic naphthalene structure. Its reactivity profile suggests it can participate in typical organic reactions involving alcohols and alkenes .
3-(Naphthalen-2-yl)prop-2-en-1-ol has several applications in scientific research:
CAS No.:
CAS No.: 7600-08-0
CAS No.: 1703774-28-0
CAS No.: 1482467-37-7
CAS No.: 1173022-22-4